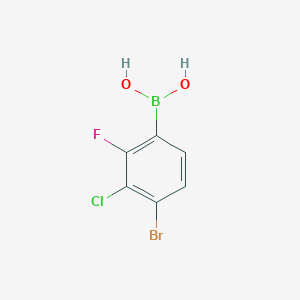
4-Bromo-3-chloro-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-3-chloro-2-fluorophenylboronic acid” is a boron-based organic compound . Its IUPAC name is (4-bromo-3-chloro-2-fluorophenyl)boronic acid . The CAS Number is 2121514-49-4 . It has a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-chloro-2-fluorophenylboronic acid” is 1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H . The InChI key is OHHNGHFCANJXQZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-3-chloro-2-fluorophenylboronic acid” is a solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Rhodium-Catalyzed Asymmetric Addition Reactions
This compound can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . These reactions are a type of chemical reaction where a rhodium catalyst facilitates the addition of two or more reactants to form a new compound. The asymmetric nature of these reactions means that they can produce one enantiomer of a compound in greater amounts than the other, which can be useful in the production of pharmaceuticals and other chemicals where the stereochemistry of the compound is important .
Palladium-Catalyzed Oxidative Cross-Coupling Reaction
“4-Bromo-3-chloro-2-fluorophenylboronic acid” can also be used in Palladium-catalyzed oxidative cross-coupling reactions . This is a type of reaction where a palladium catalyst is used to facilitate the coupling of two different organic molecules. The oxidative nature of these reactions means that they involve the transfer of electrons, which can lead to the formation of new carbon-carbon bonds .
Suzuki-Miyaura Coupling
Another application of this compound is in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that involves the use of a palladium catalyst to couple an organoboron compound (like “4-Bromo-3-chloro-2-fluorophenylboronic acid”) with an organic halide to form a new carbon-carbon bond .
Synthesis of Pinacol Ester Derivatives
“4-Bromo-3-chloro-2-fluorophenylboronic acid” can be used to synthesize pinacol ester derivatives . These compounds have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Research and Industry Applications
As a boron-based organic compound, “4-Bromo-3-chloro-2-fluorophenylboronic acid” has become increasingly important in various fields of research and industry . Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.
Molecular Formula Studies
The compound’s molecular formula, C6H4BBrClFO2 , makes it an interesting subject for molecular formula studies . Researchers can study its structure, properties, and reactivity to gain insights into the behavior of similar boron-based organic compounds.
Safety and Hazards
properties
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNGHFCANJXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

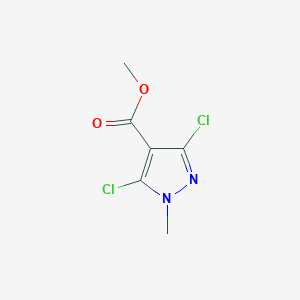
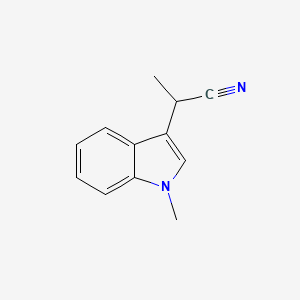

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)

![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)

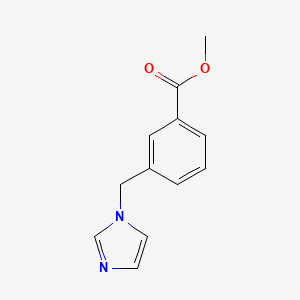
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)
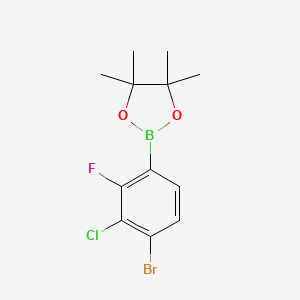
![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)